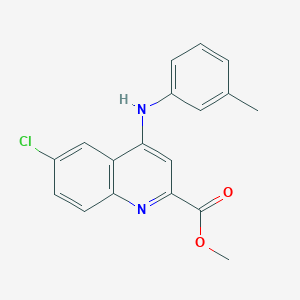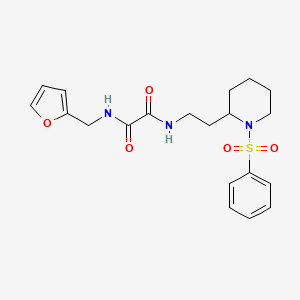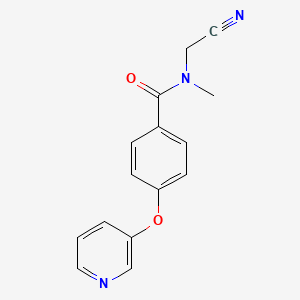
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide, also known as JNJ-31020028, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide.
作用機序
The mechanism of action of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide involves the inhibition of the TRPC6 ion channel. This ion channel is involved in the regulation of calcium influx in various cells, including vascular smooth muscle cells, podocytes, and cardiomyocytes. The inhibition of this ion channel leads to a decrease in calcium influx, which results in the relaxation of vascular smooth muscle cells, protection of podocytes, and prevention of cardiac hypertrophy.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, protect podocytes from injury in animal models of renal diseases, and prevent cardiac hypertrophy in animal models of heart diseases. Additionally, it has been found to exhibit good pharmacokinetic properties and low toxicity.
実験室実験の利点と制限
One of the advantages of using N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide in lab experiments is its high potency and selectivity for the TRPC6 ion channel. This allows for the specific targeting of this ion channel without affecting other ion channels. Additionally, this compound exhibits good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide. One of the directions is to investigate its potential use in treating other diseases that involve the TRPC6 ion channel, such as pulmonary hypertension and chronic kidney disease. Another direction is to develop more potent and selective TRPC6 inhibitors based on the structure of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide. Additionally, the potential use of this compound in combination with other drugs for the treatment of diseases should be investigated.
Conclusion
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent and selective inhibition of the TRPC6 ion channel, which is involved in the pathogenesis of various diseases. This compound has been extensively studied for its potential use in treating hypertension, renal diseases, and cardiac hypertrophy. Although there are some limitations to using this compound in lab experiments, its high potency and selectivity make it a promising candidate for further study.
合成法
The synthesis of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-hydroxybenzamide, which is reacted with cyanomethyl chloride to form 4-cyanomethyl benzamide. This intermediate is then reacted with 3-hydroxypyridine to form N-(cyanomethyl)-4-(pyridin-3-yloxy)benzamide. Finally, this compound is reacted with methylamine to form N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the TRPC6 ion channel, which is involved in the pathogenesis of various diseases such as hypertension, renal diseases, and cardiac hypertrophy. Therefore, this compound has been studied for its potential use in treating these diseases.
特性
IUPAC Name |
N-(cyanomethyl)-N-methyl-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(10-8-16)15(19)12-4-6-13(7-5-12)20-14-3-2-9-17-11-14/h2-7,9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCMXHPCNDEXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

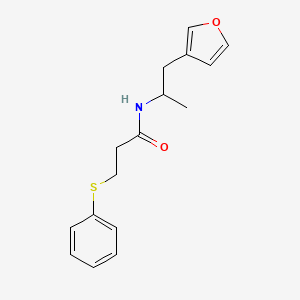
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)
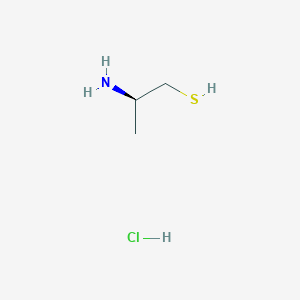
![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)
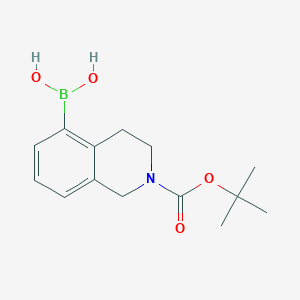
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)
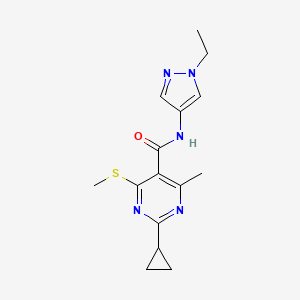
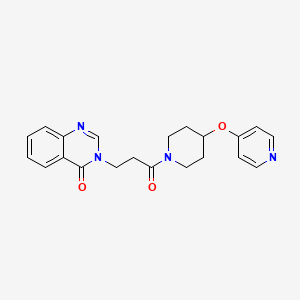
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)
